An In-depth Technical Guide to the Physicochemical Properties of 3-Acetoxy-3',5'-dimethoxybenzophenone
An In-depth Technical Guide to the Physicochemical Properties of 3-Acetoxy-3',5'-dimethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Acetoxy-3',5'-dimethoxybenzophenone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its synthesis, formulation, and application. This document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and interpretation, ensuring a robust and applicable understanding for professionals in the field.
The physicochemical properties of a compound are fundamental to its behavior and function.[1][2][3] They govern everything from solubility and permeability to interaction with biological targets and stability.[1][2][4] For drug development professionals, these parameters are critical in the early stages of discovery to predict a compound's pharmacokinetic and pharmacodynamic profile.[2][4][5]
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any molecule is to understand its structure and derive key computational descriptors. These values provide an initial, predictive insight into the compound's behavior.
Chemical Structure:
Caption: Chemical structure of 3-Acetoxy-3',5'-dimethoxybenzophenone.
The structure reveals a benzophenone core, which is known for its use as a UV blocker and a common scaffold in medicinal chemistry.[6][7][8] The molecule possesses two methoxy groups on one phenyl ring and an acetoxy group on the other. These substitutions significantly influence the electronic and steric properties compared to the parent benzophenone structure.
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties for 3-Acetoxy-3',5'-dimethoxybenzophenone. These values are calculated using established computational models and provide a baseline for experimental verification. For context, data for the related compound 3,5-dimethoxybenzophenone is also included.[9]
| Property | Predicted Value for 3-Acetoxy-3',5'-dimethoxybenzophenone | Reported Value for 3,5-dimethoxybenzophenone | Significance in Drug Discovery & Development |
| Molecular Formula | C₁₇H₁₆O₅ | C₁₅H₁₄O₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 300.31 g/mol | 242.27 g/mol | Influences diffusion, bioavailability, and formulation.[2] |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | 2.93 | A key measure of lipophilicity, impacting membrane permeability and solubility.[10] |
| Polar Surface Area (PSA) | ~65 Ų | 35.53 Ų | Influences membrane transport and interactions with polar targets. |
| Hydrogen Bond Donors | 0 | 0 | Affects solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 5 | 3 | Affects solubility and binding to biological targets. |
| Rotatable Bonds | 5 | 3 | Impacts conformational flexibility and binding affinity. |
Synthesis and Purification
A common method for synthesizing benzophenones is through a Friedel-Crafts acylation reaction.[13] In this case, one could react 3,5-dimethoxybenzoyl chloride with 3-hydroxyanisole, followed by acetylation of the resulting phenolic hydroxyl group.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 3-Acetoxy-3',5'-dimethoxybenzophenone.
Experimental Protocol for Synthesis (Hypothetical):
-
Chlorination of 3,5-Dimethoxybenzoic Acid: 3,5-Dimethoxybenzoic acid is reacted with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. The reaction is typically performed in an inert solvent like dichloromethane.
-
Friedel-Crafts Acylation: The resulting 3,5-dimethoxybenzoyl chloride is then reacted with 3-hydroxyanisole in the presence of a Lewis acid catalyst such as aluminum chloride. This step forms the benzophenone core.
-
Acetylation: The phenolic hydroxyl group of the intermediate is acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.
-
Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain the pure 3-Acetoxy-3',5'-dimethoxybenzophenone.
Solubility Profile
Solubility is a critical physicochemical property that affects a drug's absorption and bioavailability.[1] The "like dissolves like" principle is a useful starting point for predicting solubility.[14] Given the predicted logP and the presence of both polar (ester, ether) and nonpolar (aromatic rings) moieties, 3-Acetoxy-3',5'-dimethoxybenzophenone is expected to be poorly soluble in water and more soluble in organic solvents.
Experimental Protocol for Solubility Determination:
A standard method for determining solubility involves adding a known amount of the compound to a specific volume of solvent and observing for complete dissolution.[14][15]
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, dichloromethane, and hexane.
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a series of vials.
-
Solvent Addition: Add a measured volume of each solvent to the vials in incremental steps.
-
Observation: After each addition, vigorously vortex the vial and visually inspect for complete dissolution. The solubility can be qualitatively categorized as freely soluble, soluble, sparingly soluble, or insoluble.[14]
Expected Solubility Profile:
| Solvent | Expected Solubility | Rationale |
| Water | Insoluble | High lipophilicity and lack of ionizable groups. |
| Ethanol | Soluble | Good balance of polarity to interact with the ester and ether groups. |
| Methanol | Soluble | Similar to ethanol. |
| Acetone | Soluble | Aprotic polar solvent capable of dissolving the compound. |
| Dichloromethane | Freely Soluble | Nonpolar nature aligns with the aromatic core. |
| Hexane | Sparingly Soluble | May be too nonpolar to effectively solvate the ester and ether groups. |
Lipophilicity (logP)
The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity.[10] It plays a crucial role in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2][4] There are several methods for determining logP, both computationally and experimentally.[16][17]
Experimental Protocol for LogP Determination (Shake-Flask Method):
The shake-flask method is the traditional and most reliable technique for determining logP.
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Sample Preparation: Dissolve a known concentration of 3-Acetoxy-3',5'-dimethoxybenzophenone in one of the phases.
-
Partitioning: Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel and shake vigorously to allow for partitioning of the compound.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[18][19]
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]
Workflow for LogP Determination:
Caption: Experimental workflow for LogP determination via the shake-flask method.
Thermal Stability
The thermal stability of a compound is important for its storage and handling, especially if it is to be formulated into a product that may be exposed to elevated temperatures.[20] Benzophenone derivatives are generally known for their good thermal stability.[6]
Experimental Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA):
TGA measures the change in mass of a sample as a function of temperature.
-
Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen).
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: The resulting TGA curve will show the temperature at which the compound begins to decompose, indicated by a loss of mass. A high decomposition temperature suggests good thermal stability.[20]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound.[21]
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, and the acetyl protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons, aromatic carbons, methoxy carbons, and the acetyl carbons. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ketone and the ester, C-O stretches of the ether and ester, and aromatic C-H and C=C stretches. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[8][22] |
Experimental Protocol for Spectroscopic Analysis:
Detailed protocols for each spectroscopic technique are well-established.[21] Generally, a small amount of the purified compound is dissolved in a suitable deuterated solvent (for NMR) or prepared as a thin film or KBr pellet (for FT-IR) for analysis. Mass spectrometry is typically performed by introducing a dilute solution of the compound into the instrument.
Conclusion and Future Directions
This technical guide has outlined the key physicochemical properties of 3-Acetoxy-3',5'-dimethoxybenzophenone and provided a framework for their experimental determination. While specific experimental data for this compound is not yet widely available, the provided protocols and expected values based on related structures offer a solid foundation for researchers. A thorough understanding and experimental validation of these properties are crucial for advancing the potential applications of this molecule in drug discovery and materials science. Future work should focus on the synthesis and experimental determination of these properties to validate the predictions made in this guide.
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